

Application Note: Quantification of Oroxylin 7-O-glucoside using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|------------------------|-----------|
| Compound Name: | Oroxylin 7-O-glucoside | |
| Cat. No.: | B15595558 | Get Quote |

Introduction

Oroxylin 7-O-glucoside (Oroxyloside) is a significant flavonoid glycoside predominantly found in the medicinal plants Oroxylum indicum and Scutellaria baicalensis.[1][2] This compound has garnered substantial interest in pharmacological research due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.[1][2] Oroxylin 7-O-glucoside is known to modulate key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[1] Accurate and reliable quantification of Oroxylin 7-O-glucoside in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and advancing drug development research. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Oroxylin 7-O-glucoside.

Principle

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate **Oroxylin 7-O-glucoside** from other components in the sample matrix. A non-polar stationary phase (C18 column) is used with a polar mobile phase, typically consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., acetic or formic acid) to ensure sharp peak shapes.[1][3][4] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Following separation, the compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance, typically between 280–330 nm for flavones.[1] Quantification is achieved by comparing the peak area of



the analyte in the sample to a calibration curve constructed from known concentrations of a pure standard.

Experimental Protocols

| 1 | . In | strumentation and Materials | | |
|---|------|---|--|--|
| • | In | Instrumentation: | | |
| | 0 | HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. | | |
| | 0 | Analytical balance (0.01 mg readability). | | |
| | 0 | Ultrasonic bath. | | |
| | 0 | Centrifuge. | | |
| | 0 | pH meter. | | |
| • | С | hemicals and Reagents: | | |
| | 0 | Oroxylin 7-O-glucoside reference standard (≥98% purity). | | |
| | 0 | Acetonitrile (HPLC grade). | | |
| | 0 | Methanol (HPLC grade). | | |
| | 0 | Water (deionized or Milli-Q). | | |
| | 0 | Acetic Acid or Formic Acid (HPLC grade). | | |
| • | С | hromatographic Column: | | |
| | 0 | Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 μm particle size).[4] | | |

2. Preparation of Solutions

• Mobile Phase Preparation:



- Mobile Phase A: 0.5% Acetic Acid in Water.
- Mobile Phase B: Acetonitrile.
- \circ Filter both phases through a 0.45 μm membrane filter and degas for 15 minutes in an ultrasonic bath before use.
- Standard Stock Solution Preparation (1 mg/mL):
 - Accurately weigh 10 mg of **Oroxylin 7-O-glucoside** reference standard.
 - Dissolve in 10 mL of methanol in a volumetric flask to obtain a concentration of 1 mg/mL.
 - Store the stock solution at 4°C, protected from light.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 5, 10, 25, 50, 100, and 200 μg/mL).
- 3. Sample Preparation (from Plant Material)
- Grinding: Pulverize dried plant material (e.g., roots of Scutellaria baicalensis) into a fine powder (65-mesh).[1][5]
- Extraction: Accurately weigh 1.0 g of the powdered sample into a centrifuge tube. Add 20 mL of 80% methanol.[1]
- Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction.
 [5]
- Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
- Filtration: Carefully collect the supernatant and filter it through a 0.45 μm syringe filter into an HPLC vial for analysis.[4]
- 4. HPLC-UV Analysis Protocol



- System Setup: Set up the HPLC system according to the chromatographic conditions specified in Table 1.
- Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Calibration Curve: Inject 10 μL of each working standard solution in triplicate. Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
- Sample Analysis: Inject 10 μL of the prepared sample solution into the HPLC system.
- Data Analysis: Identify the Oroxylin 7-O-glucoside peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of Oroxylin 7-O-glucoside in the sample using the linear regression equation derived from the calibration curve.

Data Presentation

Table 1: Optimized HPLC-UV Chromatographic Conditions



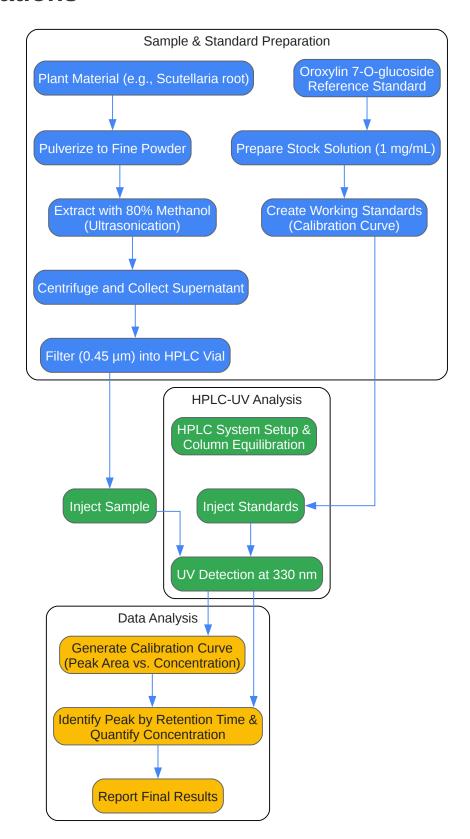
| Parameter | Condition |
|---------------------------|--|
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 μm) |
| Mobile Phase | A: 0.5% Acetic Acid in Water; B: Acetonitrile[4] |
| Elution Mode | Gradient Elution |
| 0-20 min: 5% to 25% B | |
| 20-45 min: 25% to 50% B | _ |
| 45-55 min: 50% to 10% B | _ |
| 55-65 min: 10% to 5% B[4] | _ |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C |
| Detection Wavelength | 330 nm[1] |
| Injection Volume | 10 μL[4] |

Table 2: Summary of Method Validation Parameters (Typical Data)

| Parameter | Result |
|-------------------------------|-------------------|
| Linearity Range | 5 - 200 μg/mL[3] |
| Correlation Coefficient (R²) | ≥ 0.999[4][6] |
| Limit of Detection (LOD) | ~3.6 μg/mL[4][6] |
| Limit of Quantification (LOQ) | ~10.9 µg/mL[4][6] |
| Precision (%RSD) | |
| Intra-day | ≤ 2.0% |
| Inter-day | ≤ 2.0%[7] |
| Accuracy (Recovery) | 98.0% - 102.0%[7] |
| | |



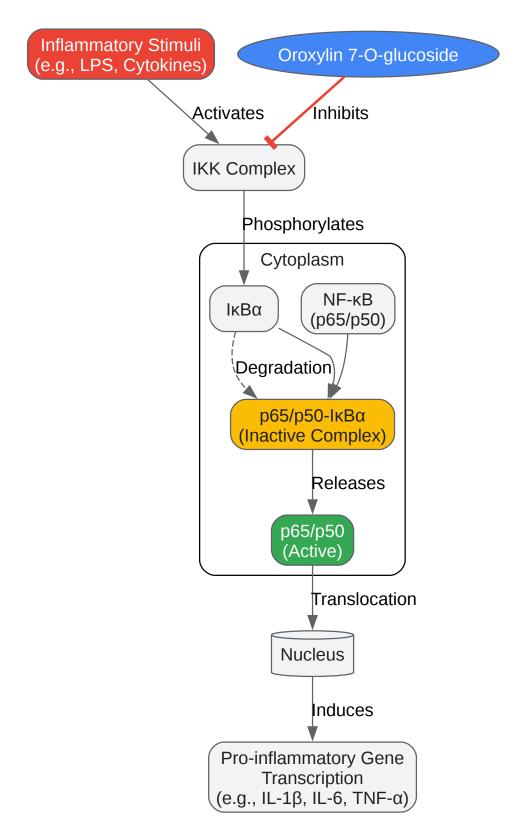
Visualizations



Click to download full resolution via product page



Caption: Experimental workflow for **Oroxylin 7-O-glucoside** analysis.



Click to download full resolution via product page



Caption: Oroxylin 7-O-glucoside inhibits the NF-kB signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Oroxylin 7-O-glucoside | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. longdom.org [longdom.org]
- 4. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]
- 5. A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An HPLC-UV-based quantitative analytical method for Chrysanthemum morifolium: development, validation, and application -Analytical Science and Technology [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantification of Oroxylin 7-O-glucoside using HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595558#oroxylin-7-o-glucoside-hplc-uv-detection-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com